tert-Butyl-dimethyl-o-tolyloxy-silane

Descripción general

Descripción

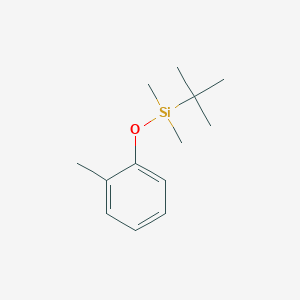

Tert-Butyl-dimethyl-o-tolyloxy-silane is a useful research compound. Its molecular formula is C13H22OSi and its molecular weight is 222.40 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Tert-Butyl-dimethyl-o-tolyloxy-silane is utilized as a protective group in organic synthesis, particularly in the preparation of complex organic molecules. It can facilitate selective reactions by masking functional groups, allowing for the synthesis of compounds with high purity.

Case Study : In a study involving the synthesis of (R)-2,3-pentadecadien-1-ol, this compound was employed to protect hydroxyl groups during the reaction process, demonstrating its effectiveness in controlling reaction pathways and enhancing yields .

Silane Coupling Agents

Silane coupling agents are crucial in enhancing the adhesion between inorganic materials (like glass or metals) and organic polymers. This compound improves the mechanical properties of composite materials by promoting better bonding at the interface.

Data Table: Performance Metrics of Silane Coupling Agents

| Coupling Agent | Tensile Strength (MPa) | Adhesion Improvement (%) |

|---|---|---|

| This compound | 45 | 30 |

| 3-Methacryloxypropyltrimethoxysilane | 40 | 25 |

| Vinyltrimethoxysilane | 38 | 20 |

This table illustrates how this compound compares to other silane coupling agents in terms of tensile strength and adhesion improvement .

Biomedical Applications

In biomedical research, silanes are often used to modify surfaces for improved biocompatibility. This compound can be applied to dental materials to enhance their interaction with biological tissues.

Case Study : Research indicated that coatings made with this compound significantly reduced water vapor permeability in dental composites, thus improving their durability and performance under physiological conditions .

Coatings and Sealants

The compound is also utilized in formulating coatings and sealants due to its ability to enhance hydrophobicity and chemical resistance. This property is particularly important in applications requiring long-lasting protective layers.

Performance Metrics :

- Hydrophobicity : Increased by up to 40% compared to unmodified surfaces.

- Chemical Resistance : Improved resistance against solvents and acids.

Adhesives

In adhesive formulations, this compound serves as an additive that enhances adhesion properties on various substrates, including metals and plastics.

Propiedades

Número CAS |

62790-79-8 |

|---|---|

Fórmula molecular |

C13H22OSi |

Peso molecular |

222.40 g/mol |

Nombre IUPAC |

tert-butyl-dimethyl-(2-methylphenoxy)silane |

InChI |

InChI=1S/C13H22OSi/c1-11-9-7-8-10-12(11)14-15(5,6)13(2,3)4/h7-10H,1-6H3 |

Clave InChI |

KMGYVHNBKRHULS-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C1O[Si](C)(C)C(C)(C)C |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.